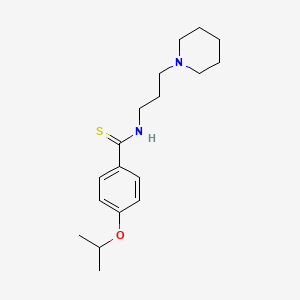![molecular formula C15H13NO2S B14684163 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene CAS No. 35717-49-8](/img/structure/B14684163.png)
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is an organic compound characterized by the presence of a nitro group, a methylsulfanyl group, and a phenylethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene typically involves the following steps:
Stilbene Formation: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired stilbene derivative.
Final Assembly: The final compound is obtained by coupling the nitro and stilbene intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitrostilbene: Similar structure with a nitro group and a phenylethenyl group but lacks the methylsulfanyl group.
2-methylsulfanyl-1-nitrobenzene: Similar structure with a nitro group and a methylsulfanyl group but lacks the phenylethenyl group.
Uniqueness
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and methylsulfanyl groups, along with the phenylethenyl moiety, allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
35717-49-8 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-11-13(9-10-14(15)16(17)18)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+ |
InChI Key |
HEXLNVDKIYMFFY-BQYQJAHWSA-N |
Isomeric SMILES |
CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



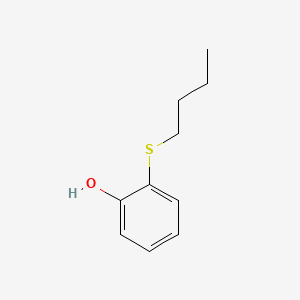
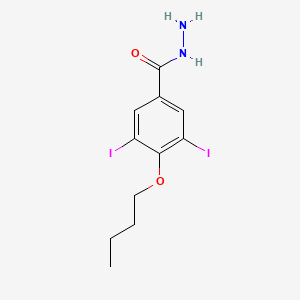
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
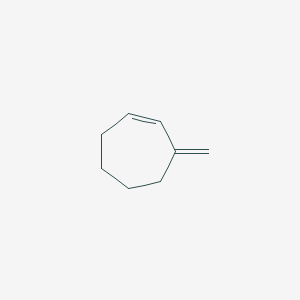

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
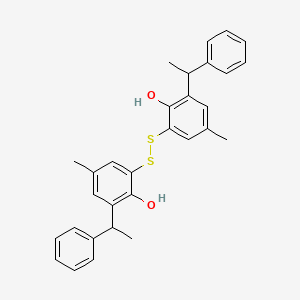
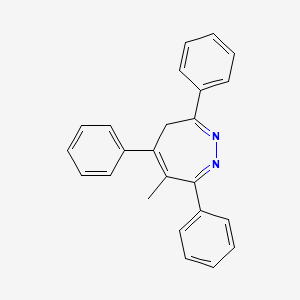
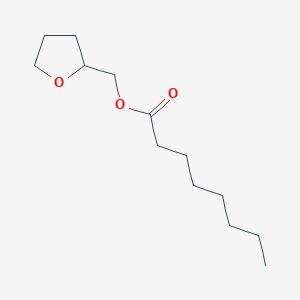
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
